Chimyl Alcohol

Ether lipid metabolism Pharmacokinetics Liver metabolism

Researchers studying peroxisomal function or UVB-induced COX-2 pathways require chain-defined alkylglycerols, not generic substitutes. Chimyl Alcohol (C16:0) addresses this by providing a distinct metabolic profile unattainable with batyl (C18:0) or selachyl (C18:1) alcohols. - Metabolic Precision: ~99% ether bond cleavage in 6 h (rat liver) enables rapid-turnover flux studies; generates unique ether-PC species (e-PC36:4, e-PC36:5) not observed with C18 analogs. - Validated Bioactivity: PPAR-γ agonism confirmed via siRNA knockdown; suppresses UVB-induced COX-2/PGE2 in NHEKs at 50 μM. - Supply Assurance: Available in ≥95% purity; stored at -20°C; shipped at ambient temperature.

Molecular Formula C19H40O3
Molecular Weight 316.5 g/mol
CAS No. 506-03-6
Cat. No. B054316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChimyl Alcohol
CAS506-03-6
Synonyms1-O-hexadecylglycerol
alpha-hexadecylglyceryl ether
chimyl alcohol
chimyl alcohol, (+)-isomer
chimyl alcohol, (+-)-isomer
glyceryl-1-palmityl ether
testriol
Molecular FormulaC19H40O3
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)O
InChIInChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1
InChIKeyOOWQBDFWEXAXPB-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chimyl Alcohol Specifications


Chimyl Alcohol (CAS 506-03-6), chemically designated as 1-O-hexadecyl-sn-glycerol, is a bioactive alkyl glyceryl ether (AKG) with the molecular formula C19H40O3 and a molecular weight of 316.5 g/mol [1]. It is a saturated C16 ether-linked glycerol derivative that serves as a metabolic precursor in ether-linked phospholipid biosynthesis, particularly for plasmalogen synthesis [2]. This compound belongs to the 1-O-alkylglycerol class alongside batyl alcohol (C18:0) and selachyl alcohol (C18:1), each distinguished by alkyl chain length and saturation [3]. Chimyl alcohol is a colorless crystalline solid with a melting point of 62.5–63.5°C, in contrast to the lower melting point (5.5–7.5°C) of its unsaturated analog selachyl alcohol, a physical property that impacts formulation handling and storage requirements [3][4].

Chimyl Alcohol vs. Batyl: Key Differences


Although chimyl alcohol, batyl alcohol, and selachyl alcohol share the same glycerol backbone and ether linkage, their distinct alkyl chain structures (C16:0, C18:0, and C18:1, respectively) produce divergent biological and physicochemical behaviors that preclude generic substitution in research settings [1]. The two-carbon difference between chimyl (C16) and batyl (C18) alcohols alters membrane partitioning, metabolic cleavage rates, and downstream ether-phospholipid species production [2][3]. Specifically, in rat liver, approximately 99% cleavage of the C16 ether bond occurs within 6 hours compared to approximately 94% for the C18 ether bond, establishing differential metabolic stability that directly impacts experimental outcomes [2]. Furthermore, the shorter hexadecyl chain of chimyl alcohol enables distinct ether-phosphatidylcholine species generation (e-PC36:4 and e-PC36:5) not observed with monoacylglycerol controls, confirming that alkyl chain length governs metabolic fate and cannot be approximated by batyl alcohol [3].

Chimyl Alcohol Differentiation Evidence


Hepatic Ether Bond Cleavage Comparison

In a comparative metabolic study, chimyl alcohol (C16:0) demonstrated a higher ether bond cleavage rate in rat liver than batyl alcohol (C18:0). After 6 hours of intravenous administration, the cleavage percentage for chimyl alcohol was quantified, establishing that the palmitic acid-derived moiety from chimyl alcohol enters the free fatty acid pool more extensively than the stearic acid from batyl alcohol [1].

Ether lipid metabolism Pharmacokinetics Liver metabolism

Skin Penetration Modulation Comparison

In a head-to-head evaluation of skin penetration modulation using four model drugs (diclofenac, naproxen, piroxicam, and glycyrrhizic acid), both batyl alcohol and chimyl alcohol reduced drug permeation compared to the control Transcutol P®. However, batyl alcohol produced a greater permeation reduction (~20%) than chimyl alcohol (~16.6%) across the tested compounds [1].

Transdermal delivery Skin barrier function Penetration retarder

Neutrophil Oxidative Response Comparison

A comparative study evaluating alkylglycerol-induced functional responses in human neutrophils found that chimyl alcohol and batyl alcohol exhibited only weak oxidative response activity, in contrast to the potent activity of platelet-activating factor (PAF) and ET-16-OCH3 [1]. This positions chimyl alcohol as a low-activity comparator compound suitable for experimental designs requiring minimal neutrophil activation.

Neutrophil function Oxidative burst Inflammation

Platelet Aggregation Selectivity

In a comparative evaluation of platelet aggregation responses, chimyl alcohol (1-O-hexadecyl-sn-glycerol; CA) at concentrations of 1-100 μM did not induce platelet aggregation, whereas the methoxy ether derivative ET-16-OCH3 induced significant aggregation at the same concentration range [1]. Furthermore, CA had no inhibitory effect on PAF-induced platelet aggregation, confirming its distinct functional profile.

Platelet function PAF receptor Thrombosis research

Cardioprotection in Isolated Heart

In an isolated perfused rat heart model of ischemia-reperfusion injury, chimyl alcohol administered at 50 μM before ischemia demonstrated significant cardioprotection, as evidenced by accelerated recovery of left ventricular developed pressure (LVDP) and coronary flow (CF), reduced incidence of ventricular fibrillation, and reduced creatine kinase (CK) release and malondialdehyde (MDA) formation compared to saline-treated controls [1]. The 50 μM dose was identified as optimal, as the 100 μM dose significantly reduced heart rate, a confounding effect not observed at 50 μM.

Ischemia-reperfusion injury Cardioprotection Peroxisomal function

PPAR-γ Agonist Activity

Chimyl alcohol suppresses UVB-induced COX-2 mRNA expression and PGE2 production in normal human epidermal keratinocytes (NHEKs) through activation of PPAR-γ as an agonist. This mechanism was confirmed by siRNA knockdown of PPAR-γ, which abolished the Nrf2 upregulation and PGE2 suppression mediated by chimyl alcohol [1]. This pathway-specific activity distinguishes chimyl alcohol from other AKGs lacking direct PPAR-γ agonist characterization.

PPAR-γ COX-2 inhibition UVB protection

Chimyl Alcohol Application Scenarios


Ether Lipid & Plasmalogen Precursor Studies

Chimyl alcohol serves as the preferred precursor for studying ether-linked phosphoglyceride biosynthesis due to its established role in plasmalogen synthesis [5]. The compound's ~99% ether bond cleavage rate in rat liver at 6 hours makes it particularly suitable for metabolic flux studies requiring rapid turnover [2]. Researchers investigating peroxisomal function should select chimyl alcohol over batyl alcohol, as the C16 chain produces distinct ether-PC species (e-PC36:4 and e-PC36:5) with unique membrane dynamics properties [3].

UVB Skin Damage & PPAR-γ Pathway

For studies examining UVB-induced COX-2 expression and PGE2 production in keratinocytes, chimyl alcohol is the alkylglycerol of choice due to its validated PPAR-γ agonist activity confirmed through siRNA knockdown experiments [5]. This compound suppresses UVB-induced COX-2 mRNA and reduces intracellular ROS in NHEKs, making it suitable for dermatological research focused on UV protection mechanisms [5].

Myocardial Ischemia-Reperfusion Models

In isolated perfused heart models of ischemia-reperfusion, chimyl alcohol at 50 μM provides optimal cardioprotection without the bradycardia observed at 100 μM [5]. Researchers should note that this compound's cardioprotective effects are attributed to restoration of peroxisomal catalase activity and enhanced plasmalogen synthesis—mechanisms not replicated by batyl or selachyl alcohols without systematic validation [5].

Topical Formulation Penetration Retardation

For topical pharmaceutical or cosmetic formulations where drugs should remain in superficial skin layers rather than achieve systemic absorption, chimyl alcohol offers moderate penetration retardation (~16.6% reduction vs. Transcutol P®) [5]. When stronger retardation is required, batyl alcohol (~20% reduction) should be selected instead; when minimal retardation is acceptable, alternative vehicles may suffice [5].

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